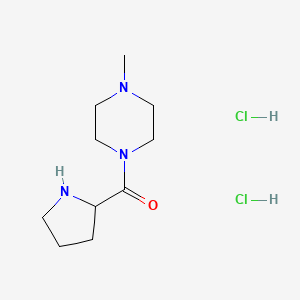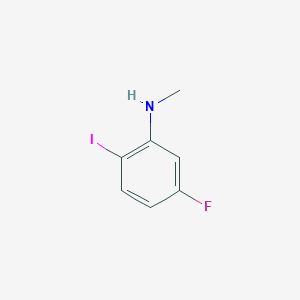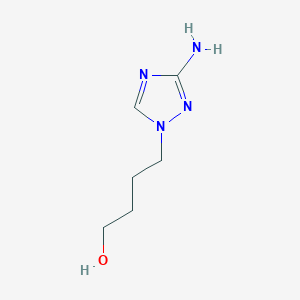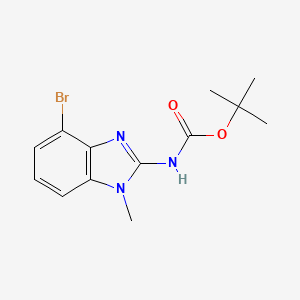
tert-butyl N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate is a synthetic organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a tert-butyl carbamate group attached to a benzodiazole ring system, which is further substituted with a bromine atom and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Methylation: The methyl group can be introduced at the 1-position of the benzodiazole ring using methylating agents such as methyl iodide in the presence of a base.
Carbamate Formation: The final step involves the reaction of the brominated and methylated benzodiazole with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzodiazole ring can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or hydrogenated derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like potassium carbonate, can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used for hydrolysis reactions.
Major Products
Substitution Products: Substituted benzodiazole derivatives with various functional groups.
Oxidation Products: Oxidized benzodiazole derivatives with different oxidation states.
Reduction Products: Reduced benzodiazole derivatives with hydrogenated ring systems.
Hydrolysis Products: Corresponding amine and tert-butyl alcohol.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Biological Studies: It can be used as a probe to study the biological activity of benzodiazole derivatives and their interactions with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used in chemical biology studies to investigate the mechanism of action of benzodiazole-based compounds.
Wirkmechanismus
The mechanism of action of tert-butyl N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The benzodiazole ring system can interact with various biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. The presence of the bromine atom and the methyl group can influence the compound’s binding affinity and selectivity towards its targets. The carbamate group can also undergo hydrolysis, releasing the active amine, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl N-(4-bromo-1H-1,3-benzodiazol-2-yl)carbamate: Similar structure but lacks the methyl group at the 1-position.
Tert-butyl N-(4-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate: Similar structure but has a chlorine atom instead of a bromine atom at the 4-position.
Tert-butyl N-(4-bromo-1-methyl-1H-1,3-benzothiazol-2-yl)carbamate: Similar structure but has a sulfur atom instead of a nitrogen atom in the ring system.
Uniqueness
Tert-butyl N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate is unique due to the specific combination of the bromine atom, methyl group, and carbamate functionality on the benzodiazole ring system. This unique combination can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H16BrN3O2 |
|---|---|
Molekulargewicht |
326.19 g/mol |
IUPAC-Name |
tert-butyl N-(4-bromo-1-methylbenzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C13H16BrN3O2/c1-13(2,3)19-12(18)16-11-15-10-8(14)6-5-7-9(10)17(11)4/h5-7H,1-4H3,(H,15,16,18) |
InChI-Schlüssel |
WGAXKHPZKGSDRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(N1C)C=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate](/img/structure/B13490199.png)
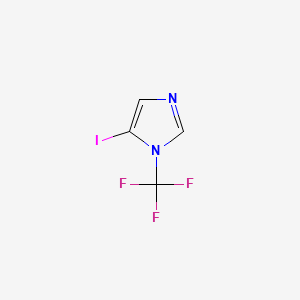

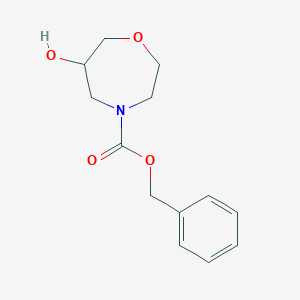
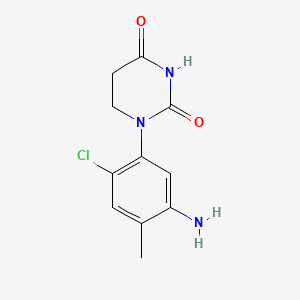
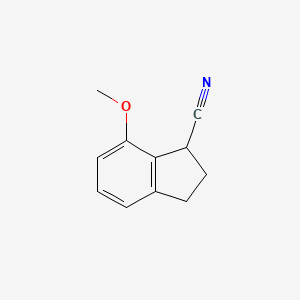
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid](/img/structure/B13490224.png)
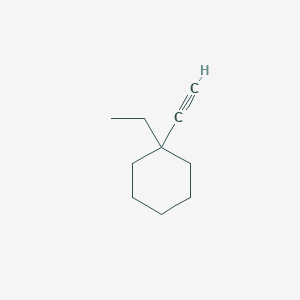
![4-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13490231.png)
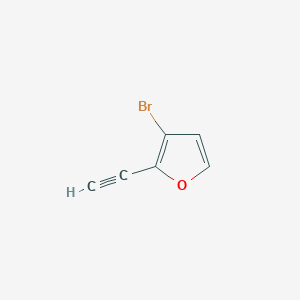
![Bicyclo[2.1.1]hexan-2-amine](/img/structure/B13490240.png)
